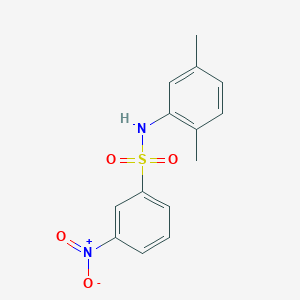

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-11(2)14(8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMOPKDAUOVGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is N-(2,5-dimethylphenyl)-3-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Parameters

Key structural parameters such as torsion angles (C—SO₂—NH—C), dihedral angles between aromatic rings, and hydrogen bonding patterns are critical for understanding conformational flexibility and intermolecular interactions.

Table 1: Structural Comparisons of Selected Sulfonamides

Key Observations:

- Torsion Angles: The nitro group at the ortho position in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide increases the torsion angle (71.41°) compared to non-nitro analogs (e.g., 62.7° in benzenesulfonamide), indicating greater conformational strain due to steric and electronic effects .

- Dihedral Angles: The dihedral angle between the sulfonyl and anilino rings is larger in nitro-substituted derivatives (51.07° for 2-nitro vs. 40.4° for non-nitro), suggesting that electron-withdrawing groups enhance ring twisting .

- Hydrogen Bonding: All compounds form N—H···O(S) hydrogen bonds, but nitro derivatives exhibit stronger intermolecular interactions due to the polarizable nitro group, stabilizing crystal packing .

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Methyl Groups (Anilino Ring): The 2,5-dimethyl configuration on the anilino ring improves lipophilicity, which may influence membrane permeability in pharmacological applications. This effect is consistent with trends observed in PET-inhibiting carboxamides, where lipophilicity correlates with activity .

Positional Isomerism

- Nitro at Ortho vs. Meta: Compared to N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, the 3-nitro isomer (target compound) likely exhibits reduced steric hindrance, allowing for more efficient hydrogen bonding. However, the meta position may lessen the electron-withdrawing effect relative to ortho .

- Methyl Substitution on Anilino Ring: Changing the methyl positions (e.g., 2,3- vs. 2,5-dimethyl) alters dihedral angles and packing efficiency. For example, N-(2,3-dimethylphenyl) derivatives show larger dihedral angles (56.99°) than 2,5-dimethyl analogs (51.07°), impacting crystal morphology .

Biological Activity

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide is C13H14N2O4S. The compound features a sulfonamide group (-SO2NH-) attached to a nitro-substituted aromatic ring, which is crucial for its biological activity. The presence of the nitro group enhances reactivity towards biological targets, potentially increasing its therapeutic efficacy.

The biological activity of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways necessary for microbial growth and proliferation.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

- Antimicrobial Activity : Studies have shown that compounds similar to N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide exhibit significant antibacterial properties. This is primarily due to their ability to inhibit bacterial folic acid synthesis, a critical pathway for bacterial survival.

Antimicrobial Properties

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits broad-spectrum activity against various bacteria. For instance:

- In vitro Studies : Laboratory assays demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics.

Anticancer Properties

The compound's anticancer potential has also been explored. Preliminary studies suggest:

- Cell Proliferation Inhibition : N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide has shown promise in inhibiting the proliferation of certain cancer cell lines. This effect may be linked to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide:

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anticancer | Inhibition of cell proliferation | |

| Mechanism of Action | Enzyme inhibition and bioreduction |

Q & A

Basic: What are the standard synthetic routes for N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, and how is purity ensured?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 2,5-dimethylaniline in a basic aqueous medium. The reaction mixture is refluxed, cooled, and precipitated in ice-cold water. Purification involves washing with dilute HCl to remove unreacted aniline and recrystallization from ethanol. Purity is confirmed by consistent melting points and spectroscopic techniques (e.g., IR spectroscopy to verify sulfonamide N–H and S=O stretches) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- ¹H-NMR : To confirm aromatic proton environments and substituent positions.

- IR Spectroscopy : To identify sulfonamide N–H (~3250 cm⁻¹), S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹), and nitro group stretches (~1520–1350 cm⁻¹).

- Mass Spectrometry (EIMS) : To validate molecular weight and fragmentation patterns.

- Elemental Analysis : To confirm stoichiometric composition .

Advanced: How do substituents on the aryl rings influence molecular conformation and crystal packing?

Methodological Answer:

Substituents dictate torsional angles (e.g., S–N–C–Ar) and dihedral angles between aromatic rings. For example:

- In N-(2,5-dimethylphenyl) derivatives, the S–N bond torsional angle averages ~71°, creating a twisted conformation.

- Dihedral angles between sulfonyl and anilino rings range from 49° to 68°, influenced by steric hindrance from methyl groups.

- Hydrogen bonding (N–H···O=S) drives dimer formation, as observed in crystal structures .

Advanced: How can crystallographic data contradictions be resolved during structural refinement?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from disordered atoms or twinning. Resolution strategies include:

- SHELXL Refinement : Apply restraints for thermal parameters and bond distances, particularly for hydrogen atoms.

- Validation Tools : Use PLATON or CrystAlisPro to check for missed symmetry or twinning.

- Multi-Scan Corrections : Apply empirical absorption corrections (e.g., SADABS) for data collected on diffractometers .

Advanced: What methods are used to analyze hydrogen bonding patterns in the crystal lattice?

Methodological Answer:

Hydrogen bonds are identified via:

- X-ray Diffraction : Measure donor–acceptor distances (e.g., N–H···O=S, ~2.8–3.0 Å) and angles (>120°).

- Mercury Software : Visualize packing diagrams and quantify intermolecular interactions.

- Hirshfeld Surface Analysis : Map contact surfaces to distinguish H-bonding from van der Waals interactions .

Basic: What are the common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

Common impurities include unreacted sulfonyl chloride or aniline. Mitigation involves:

- Acidic Wash : Dilute HCl removes excess aniline.

- Recrystallization : Ethanol or aqueous ethanol selectively dissolves the product.

- Chromatography : Use silica gel TLC (eluent: ethyl acetate/hexane) to monitor reaction progress .

Advanced: How do recrystallization solvents affect crystal morphology and purity?

Methodological Answer:

- Ethanol : Yields prismatic crystals with high purity but slower growth rates.

- Acetone/Water Mixtures : May produce needle-like crystals with solvent inclusion.

- DMSO : Avoid due to high boiling point and potential sulfoxide byproducts.

Characterize morphology via SEM and confirm purity via PXRD to ensure single-phase crystals .

Basic: What is the role of aqueous basic conditions in sulfonamide synthesis?

Methodological Answer:

Aqueous NaOH or KOH deprotonates the aniline (enhancing nucleophilicity) and neutralizes HCl byproducts. The biphasic system (water/organic solvent) improves reaction efficiency by stabilizing intermediates and reducing side reactions .

Advanced: When designing analogs, how do substituents impact biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance sulfonamide acidity, potentially improving enzyme inhibition.

- Methyl Substituents : Increase lipophilicity, affecting membrane permeability.

- Positional Isomerism : Ortho-substituents introduce steric effects, altering binding affinity.

Screen analogs via in vitro assays (e.g., antimicrobial MIC tests) and correlate with Hammett σ constants .

Advanced: What computational methods support experimental structure determination?

Methodological Answer:

- DFT Calculations (Gaussian) : Optimize geometry and compare with X-ray data.

- Molecular Dynamics (GROMACS) : Simulate crystal packing and stability.

- SHELX Suite : Refine structures using least-squares minimization and charge-flipping algorithms.

Validate outputs with CheckCIF to ensure compliance with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.